![molecular formula C18H15LiN2O2 B14292867 Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- CAS No. 128376-62-5](/img/structure/B14292867.png)
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium ion coordinated with a pyrimidine ring substituted with two phenylmethoxy groups at the 2 and 4 positions. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
Mechanism of Action
The mechanism by which Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other metal ions in biological systems, affecting enzyme activity and neurotransmitter release . This displacement can modulate various biochemical pathways, leading to its observed effects in mood stabilization and other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Another lithium compound with applications in polymerization and photoinitiation.
Lithium carbonate: Widely used as a mood stabilizer in psychiatric treatments.
Lithium citrate: Similar to lithium carbonate, used in the treatment of bipolar disorder.
Uniqueness
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in specialized applications where other lithium compounds may not be as effective.
Properties
CAS No. |
128376-62-5 |
|---|---|
Molecular Formula |
C18H15LiN2O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
lithium;2,4-bis(phenylmethoxy)-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C18H15N2O2.Li/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16;/h1-10,12H,13-14H2;/q-1;+1 |
InChI Key |
RCONOWXYHHPTJY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)COC2=NC(=NC=[C-]2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


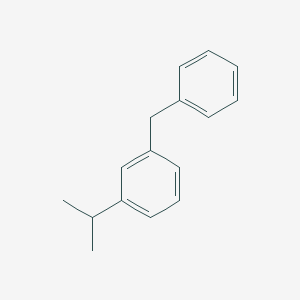
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)

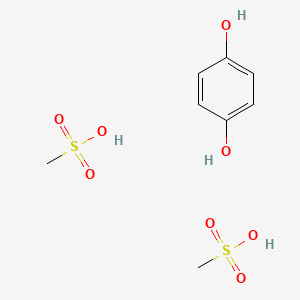
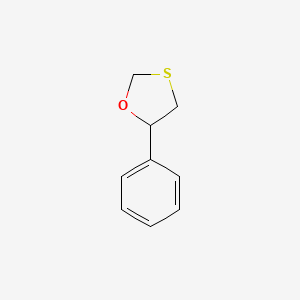
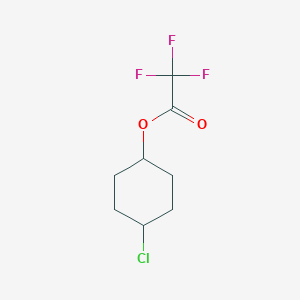
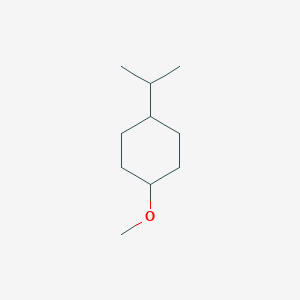
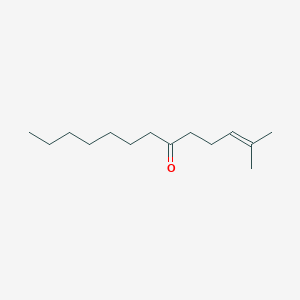
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
